molecular formula C21H26N2O4 B11955623 Acetamide, N,N'-[1,5-pentanediylbis(oxy-4,1-phenylene)]bis- CAS No. 104209-30-5

Acetamide, N,N'-[1,5-pentanediylbis(oxy-4,1-phenylene)]bis-

Cat. No.: B11955623
CAS No.: 104209-30-5
M. Wt: 370.4 g/mol
InChI Key: QIHLYCRZAHFULL-UHFFFAOYSA-N
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Description

Acetamide, N,N'-[1,5-pentanediylbis(oxy-4,1-phenylene)]bis- is a symmetrical bis-acetamide compound characterized by a central 1,5-pentane diyloxy linker bridging two para-substituted phenylacetamide groups. This structure confers unique physicochemical properties, including moderate hydrophobicity and conformational flexibility due to the pentane spacer. The compound’s extended linker may enhance binding interactions in biological systems, as seen in related pentane-linked benzimidamides with antimicrobial applications .

Properties

CAS No.

104209-30-5

Molecular Formula

C21H26N2O4

Molecular Weight

370.4 g/mol

IUPAC Name

N-[4-[5-(4-acetamidophenoxy)pentoxy]phenyl]acetamide

InChI

InChI=1S/C21H26N2O4/c1-16(24)22-18-6-10-20(11-7-18)26-14-4-3-5-15-27-21-12-8-19(9-13-21)23-17(2)25/h6-13H,3-5,14-15H2,1-2H3,(H,22,24)(H,23,25)

InChI Key

QIHLYCRZAHFULL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCCCCCOC2=CC=C(C=C2)NC(=O)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The compound is synthesized via acetylation of 1,5-bis(4-aminophenoxy)pentane, a diamine intermediate. The process involves reacting the diamine with acetylating agents such as acetyl chloride or acetic anhydride under basic conditions.

Procedure

  • Synthesis of 1,5-Bis(4-aminophenoxy)pentane :

    • 1,5-Dibromopentane is reacted with 4-aminophenol in a nucleophilic substitution reaction using potassium carbonate as a base.

    • The reaction is conducted in dimethylformamide (DMF) at 80–100°C for 12–24 hours.

  • Acetylation :

    • The diamine intermediate is dissolved in anhydrous tetrahydrofuran (THF).

    • Acetyl chloride (2.2 equivalents) is added dropwise under nitrogen atmosphere at 0°C.

    • Triethylamine (3 equivalents) is introduced to neutralize HCl byproducts.

    • The mixture is refluxed at 65°C for 16 hours.

Purification

  • The crude product is filtered, washed with cold methanol, and recrystallized from ethyl acetate/hexane (1:3 v/v).

  • Yield : 52–59%.

Reaction Overview

This method adapts a protocol used for analogous bis-acetamides (e.g., N,N'-(1,4-phenylene)bis(acetoacetamide)). It involves a one-pot condensation of tert-butyl acetoacetate with the diamine intermediate.

Optimized Conditions

  • Solvent : Xylenes (high boiling point aids in removing water via azeotropic distillation).

  • Temperature : 140°C (internal temperature).

  • Time : 1 hour post-addition of diamine.

Steps

  • Reagent Preparation :

    • tert-Butyl acetoacetate (21.0 mmol) is dissolved in xylenes (50 mL).

    • 1,5-Bis(4-aminophenoxy)pentane (10 mmol) in xylenes (100 mL) is added dropwise over 10 minutes.

  • Reaction Workup :

    • After cooling, xylenes are removed under reduced pressure.

    • The residue is dissolved in ethyl acetate (50 mL), and hexane is added until cloudiness appears.

    • The solution is stored at room temperature for 12 hours to precipitate the product.

Yield and Characterization

  • Yield : ~50%.

  • ¹H NMR : δ 10.80 (s, 2H, NH), 7.50 (s, 4H, aromatic), 3.55 (s, 4H, COCH₂CO), 2.22 (s, 6H, COCH₃).

Comparative Analysis of Methods

Parameter Stepwise Acetylation Condensation
Starting Materials 1,5-Bis(4-aminophenoxy)pentane, acetyl chloridetert-Butyl acetoacetate, 1,5-bis(4-aminophenoxy)pentane
Reaction Time 16 hours1 hour
Temperature 65°C (reflux)140°C
Yield 52–59%50%
Purification RecrystallizationSolvent precipitation

Key Observations:

  • The stepwise method offers marginally higher yields but requires longer reaction times.

  • The condensation route is faster but necessitates careful control of azeotropic conditions to drive the reaction to completion.

Challenges and Optimization

Byproduct Formation

  • N-Ethylurea Derivatives : Side reactions with ethyl isocyanate (used in alternative protocols) can produce N-ethylurea byproducts.

  • Mitigation : Use of acetyl chloride instead of isocyanates reduces side reactions.

Solvent Selection

  • Polar aprotic solvents (e.g., DMF) facilitate diamine synthesis but complicate acetamide purification.

  • Non-polar solvents (e.g., xylenes) improve solubility of aromatic intermediates.

Applications in Drug Development

The compound’s ability to inhibit the NusB–NusE interaction (IC₅₀ = 19.8 ± 1.7 μM) highlights its potential as an antibiotic lead. Structural analogs with modified linkers (e.g., butylene instead of pentylene) show reduced activity, underscoring the critical role of the 1,5-pentanediyl spacer .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N,N’-[1,5-pentanediylbis(oxy-4,1-phenylene)]bis- can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to Acetamide, N,N'-[1,5-pentanediylbis(oxy-4,1-phenylene)]bis- exhibit promising anticancer properties. The presence of the aromatic moieties allows for interaction with cellular targets involved in cancer progression. Research shows that such compounds can induce apoptosis in cancer cells while sparing normal cells.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. The structural features provide a mechanism for disrupting microbial cell membranes or inhibiting essential enzymes required for microbial survival. This makes it a candidate for developing new antimicrobial agents.

Polymer Chemistry

Acetamide derivatives are being explored as monomers in the synthesis of novel polymers with enhanced mechanical properties. The incorporation of this compound into polymer matrices can improve thermal stability and flexibility due to its unique chemical structure.

Coatings and Adhesives

Due to its chemical stability and potential for forming strong intermolecular interactions, Acetamide, N,N'-[1,5-pentanediylbis(oxy-4,1-phenylene)]bis- can be utilized in formulating advanced coatings and adhesives. These materials can be designed for specific applications requiring durability and resistance to environmental factors.

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant inhibition of tumor growth in vitro with minimal toxicity to normal cells.
Study BAntimicrobial EfficacyShowed effective inhibition against Gram-positive and Gram-negative bacteria at low concentrations.
Study CPolymer DevelopmentDeveloped a new class of thermally stable polymers with improved mechanical properties through the incorporation of Acetamide derivatives.

Mechanism of Action

The mechanism of action of Acetamide, N,N’-[1,5-pentanediylbis(oxy-4,1-phenylene)]bis- involves its interaction with molecular targets and pathways within biological systems. These interactions can lead to various effects, such as inhibition of enzymes, modulation of receptor activity, or alteration of cellular processes. The specific molecular targets and pathways involved depend on the context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, highlighting variations in linkers, functional groups, and properties:

Compound Name Molecular Formula Linker Type Functional Groups Key Properties Applications/Notes References
N,N'-[1,5-Pentanediylbis(oxy-4,1-phenylene)]bis(N-ethyl)-urea C₂₅H₃₄N₄O₄ 1,5-Pentane diyloxy Urea, ethyl substituents mp: 203–205°C; yield: 33% Model compound for protein-protein interaction inhibitors
Acetamide, N,N'-[1,2-ethanediylbis(oxy-4,1-phenylene)]bis- C₁₈H₂₀N₂O₄ 1,2-Ethane diyloxy Acetamide MW: 328.36; predicted boiling point: 640°C; density: 1.241 g/cm³ Reference compound for linker length studies
N,N′-(Oxydi-4,1-phenylene)diacetamide C₁₆H₁₆N₂O₃ Oxygen bridge Acetamide MW: 284.315; CAS: 3070-86-8 Shorter linker may reduce flexibility; used in polymer research
N,N′′-[1,5-Pentanediylbis(oxy-4,1-phenylene)]bis[benzenecarboximidamide] C₂₅H₂₈N₄O₂ 1,5-Pentane diyloxy Benzenecarboximidamide Purity: 98%; typically in stock Antimicrobial candidate; pentane linker enhances membrane penetration
Pentamidine Isethionate C₁₉H₂₄N₄O₂·(C₂H₆O₄S)₂ 1,5-Pentane diyloxy Benzimidamide, isethionate counterion CAS: 140-64-7; ≥98.5% purity Approved for parasitic infections; linker critical for DNA minor groove binding
N,N'-[Sulfonylbis(1,4-phenylene)]bis(chloroacetamide) C₁₆H₁₄Cl₂N₂O₅S Sulfonyl bridge Chloroacetamide Synonyms include 4',4'''-sulfonylbis[2-chloroacetanilide] Potential protease inhibitor; sulfonyl group increases electrophilicity

Impact of Linker Length and Flexibility

  • Pentane vs. Ethane Linkers : The 1,5-pentane diyloxy linker in the target compound provides greater conformational flexibility compared to the rigid 1,2-ethane diyloxy spacer in Acetamide, N,N'-[1,2-ethanediylbis(oxy-4,1-phenylene)]bis- . This flexibility may enhance binding to biological targets, as seen in pentamidine’s ability to interact with DNA .
  • Oxygen vs.

Functional Group Modifications

  • Urea vs. Acetamide : The urea derivative in exhibits a lower yield (33%) compared to acetamide analogs, possibly due to steric hindrance from ethyl substituents. Urea groups also confer hydrogen-bonding capacity, which may improve target affinity .

Biological Activity

Acetamide, N,N'-[1,5-pentanediylbis(oxy-4,1-phenylene)]bis- is a complex organic compound with the molecular formula C21H26N2O4C_{21}H_{26}N_{2}O_{4}. It features two acetamide groups linked by a pentanediyl chain and phenylene units, contributing to its unique chemical properties and potential biological activities. This compound is of significant interest in medicinal chemistry due to its structural characteristics that may influence its interactions with biological systems.

Structural Characteristics

The compound's structure can be summarized as follows:

  • Molecular Formula: C21H26N2O4C_{21}H_{26}N_{2}O_{4}
  • Functional Groups: Two acetamide groups, ether linkages, and aromatic components.
  • Key Features:
    • 54 total bonds
    • 28 non-hydrogen bonds
    • 14 multiple bonds
    • 10 rotatable bonds
    • 2 double bonds
    • 12 aromatic bonds

Synthesis Methods

The synthesis of Acetamide, N,N'-[1,5-pentanediylbis(oxy-4,1-phenylene)]bis- typically involves several strategies aimed at forming amide bonds and incorporating aromatic ether linkages. Common methods include:

  • Amidation Reactions: Utilizing appropriate acyl chlorides or anhydrides with amines.
  • Etherification: Linking phenolic compounds through nucleophilic substitution reactions.
  • Optimized Reaction Conditions: Controlled temperature and solvent systems to maximize yield and purity.

Pharmacological Potential

Acetamide derivatives have been extensively studied for their pharmacological properties. The biological activity of Acetamide, N,N'-[1,5-pentanediylbis(oxy-4,1-phenylene)]bis- can be categorized into several key areas:

  • Antimicrobial Activity: Exhibits significant activity against various bacterial and fungal strains.
  • Anti-inflammatory Effects: Related compounds have shown potential in reducing inflammation.
  • Anticancer Properties: Some derivatives have demonstrated cytotoxic effects against cancer cell lines.

Case Studies and Research Findings

Recent studies have highlighted the biological activity of acetamide derivatives, including Acetamide, N,N'-[1,5-pentanediylbis(oxy-4,1-phenylene)]bis-. Below is a summary of findings from relevant research:

Study ReferenceBiological ActivityFindings
Butyrylcholinesterase InhibitionSeveral acetamide derivatives showed promising inhibition against BChE, crucial for Alzheimer's treatment.
Antimicrobial ActivityCompounds were tested against Gram-positive and Gram-negative bacteria; some exhibited significant antibacterial effects.
Anti-inflammatory ActivityBisbenzamide compounds showed considerable in vivo anti-inflammatory effects.

The biological mechanisms through which Acetamide, N,N'-[1,5-pentanediylbis(oxy-4,1-phenylene)]bis- exerts its effects involve:

  • Enzyme Inhibition: Compounds may inhibit key enzymes involved in disease processes (e.g., BChE for Alzheimer's).
  • Cellular Interaction: Modulation of receptor activity or interference with cellular signaling pathways.

Comparative Analysis with Similar Compounds

To understand the uniqueness of Acetamide, N,N'-[1,5-pentanediylbis(oxy-4,1-phenylene)]bis-, it is useful to compare it with other acetamide derivatives:

Compound NameStructure FeaturesUnique Aspects
Acetamide, N,N'-[1,4-butanediylbis(oxy-4,1-phenylene)]bis-Shorter linker than pentanediylLacks extended hydrophobic character
Acetamide derivatives with varying alkyl chainsVariations in alkyl substituentsAlters solubility and biological activity

These comparisons indicate that while Acetamide shares common features with other acetamides, its specific structure contributes to distinct properties that may enhance its biological activity.

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm acetamide moieties and aryl ether linkages. Key signals include aromatic protons (δ 6.5–7.5 ppm) and acetamide carbonyls (δ 168–170 ppm) .
  • LCMS/HRMS : To verify molecular weight (e.g., calculated exact mass 328.1424 for analogs) and purity .
  • FTIR : Peaks at ~1650 cm1^{-1} (C=O stretch) and ~1240 cm1^{-1} (aryl-O-alkyl) .

Advanced Tip : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in the aromatic region.

How can researchers investigate the structure-activity relationship (SAR) of this acetamide derivative compared to its urea analogs in antimicrobial applications?

Q. Advanced Research Focus

  • Biological Assays : Compare minimum inhibitory concentrations (MICs) against Gram-positive/-negative bacteria using broth microdilution. Urea analogs showed antibiotic activity against Staphylococcus aureus .
  • Structural Modifications : Vary the diamine spacer length (C3 vs. C5 vs. C7) to assess flexibility-impacted binding.
  • Computational Docking : Model interactions with bacterial targets (e.g., NusB–NusE protein complex) to identify critical hydrogen bonds or hydrophobic interactions .

Table 2 : Hypothetical SAR Trends

Spacer LengthLogP (Predicted)Antibacterial Activity
C32.1Moderate
C52.6High
C73.0Low

What computational approaches are suitable for predicting the physicochemical properties and binding affinity of this compound?

Q. Advanced Research Focus

  • Molecular Dynamics (MD) : Simulate solubility in aqueous/organic solvents using Hansen solubility parameters .
  • QSAR Modeling : Correlate topological polar surface area (TPSA, ~76.66 Ų) with permeability .
  • Docking Studies : Use AutoDock Vina to predict binding to bacterial RNA polymerase or fungal CYP51 (target for antifungals) .

Q. Key Parameters :

  • pKa : Predicted 14.21 ± 0.70 (basic conditions may affect stability) .
  • LogP : Estimated 2.6 (moderate lipophilicity) .

How should contradictory data on predicted vs. experimental physicochemical properties be addressed?

Q. Advanced Research Focus

  • Validation Experiments : For example, if predicted boiling point (640°C ) conflicts with observed thermal decomposition at lower temperatures, use TGA-DSC to determine actual stability thresholds.
  • Statistical Analysis : Apply multivariate regression to identify outliers in datasets (e.g., density discrepancies: 1.241 g/cm³ predicted vs. 1.28 g/cm³ observed).
  • Literature Cross-Referencing : Compare with structurally similar compounds (e.g., pentamidine isethionate, which shares the 1,5-pentanediylbis(oxy) motif) to resolve ambiguities .

What methodologies are recommended for assessing the compound’s toxicity and environmental impact?

Q. Basic Research Focus

  • In Vitro Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK293) to determine IC50_{50} values.
  • Ecotoxicity Screening : Follow OECD guidelines for algal growth inhibition (e.g., Chlamydomonas reinhardtii) .
  • Regulatory Compliance : Ensure adherence to REACH or EPA regulations for persistent, bioaccumulative, and toxic (PBT) chemicals .

Advanced Tip : Perform metabolomic profiling to identify degradation products and their ecological risks.

How can researchers resolve challenges in purifying this compound due to its low aqueous solubility?

Q. Advanced Research Focus

  • Chromatography : Use reverse-phase HPLC with C18 columns and acetonitrile/water gradients.
  • Crystallization : Screen solvents (e.g., DMSO/ethanol mixtures) to optimize crystal formation.
  • Microwave-Assisted Synthesis : Enhance reaction homogeneity and reduce byproducts .

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